molecular formula C24H21NO4 B3245605 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid CAS No. 1701920-17-3

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid

Cat. No. B3245605
CAS RN: 1701920-17-3
M. Wt: 387.4
InChI Key: ZJBPFSBDUVNICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-phenylacetic acid” is a type of unnatural amino acid . It is used for preparing stapled peptides by ring closing metathesis .


Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . The InChI code is 1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25) .


Chemical Reactions Analysis

This compound is used in the creation of peptide libraries . It undergoes ring closing metathesis to prepare stapled peptides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 394.45 .

Scientific Research Applications

Biodegradation of Aromatic Compounds

Escherichia coli, a well-studied organism, has shown the capability to use aromatic compounds as sole carbon and energy sources. This review elaborates on the genes and proteins involved in the catabolism of several aromatic acids and amines, reflecting the potential of E. coli as a model system to explore biochemical, genetic, evolutionary, and ecological aspects of aromatic compound degradation. Such understanding paves the way for metabolic engineering of E. coli for specific needs in biodegradation and biotransformation of aromatic compounds (Díaz et al., 2001).

Analytical Chemistry

Analytical methods employing electrochemical biosensors based on phenylboronic acid and derivatives have been developed for the detection of amino acids, including phenylalanine, tyrosine, and tryptophan. These methods utilize conducting polymers and molecularly imprinted polymers as sensitive materials, offering high selectivity and sensitivity for amino acid detection. This showcases the versatility of phenylboronic acid-based sensors in various applications ranging from food safety to clinical diagnostics (Dinu & Apetrei, 2022).

Drug Synthesis

Levulinic acid, a biomass-derived compound with both carbonyl and carboxyl functional groups, demonstrates its flexibility and uniqueness in drug synthesis. It reduces the cost of drug synthesis and has untapped potential in medicine. Levulinic acid can be directly used to synthesize drugs or to create related derivatives for specific applications in drug synthesis. This includes its role in synthesizing drug delivery systems and as a precursor for medicinally active functional groups, demonstrating its significance in the development of cost-effective and simplified drug synthesis methods (Zhang et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPFSBDUVNICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
Reactant of Route 5
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid
Reactant of Route 6
Reactant of Route 6
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.